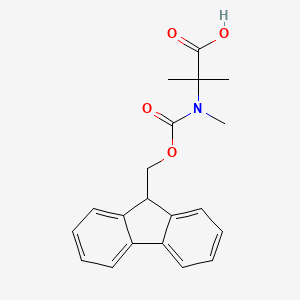

Fmoc-N-Me-Aib-OH

Description

Significance of N-Methylation in Peptide Bioactivity and Stability

N-methylation, the substitution of an amide proton with a methyl group in the peptide backbone, confers several advantageous properties to peptides. acs.orgscielo.org.mx This modification can significantly enhance a peptide's metabolic stability by making it resistant to enzymatic degradation by proteases. scielo.org.mxresearchgate.netresearchgate.net The steric hindrance provided by the N-methyl group can block the action of these enzymes, thereby increasing the in vivo half-life of the peptide. aralezbio.commerckmillipore.com

Furthermore, N-methylation can improve a peptide's membrane permeability and, consequently, its oral bioavailability. researchgate.netnih.govpnas.org By disrupting intramolecular hydrogen bonds, N-methylation can lead to a more lipophilic character, facilitating passage through cell membranes. scielo.org.mxresearchgate.net This modification can also influence the peptide's conformation, which can in turn affect its binding affinity and selectivity for its target receptor. aralezbio.compnas.org The strategic incorporation of N-methylated amino acids is a valuable technique in the design of peptide therapeutics with improved drug-like properties. scielo.org.mxnih.gov

Role of α-Aminoisobutyric Acid (Aib) in Peptide Conformational Control

α-Aminoisobutyric acid (Aib) is a non-proteinogenic amino acid characterized by the presence of two methyl groups on its α-carbon. ontosight.ai This unique structure makes Aib an achiral molecule and a potent inducer of helical conformations in peptides. ontosight.aiwikipedia.org The gem-dimethyl groups restrict the available conformational space of the peptide backbone, favoring the formation of α-helices and 3(10)-helices. wikipedia.orgoup.comresearchgate.net

The incorporation of Aib into peptide sequences is a widely used strategy to stabilize specific secondary structures, which is often crucial for biological activity. ontosight.aioup.comnih.gov By predisposing the peptide to adopt a helical fold, Aib can enhance the binding affinity of the peptide to its target and improve its stability. ontosight.ainih.gov Aib-containing peptides are valuable tools in the study of protein-protein interactions and in the design of peptide-based therapeutics and materials. ontosight.ainih.govrsc.org

Context of Fmoc Protecting Group in Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis (SPPS) is the standard method for chemically synthesizing peptides. In SPPS, the growing peptide chain is anchored to a solid support, and amino acids are added sequentially. To prevent unwanted side reactions, the α-amino group of each incoming amino acid must be temporarily protected. The 9-fluorenylmethoxycarbonyl (Fmoc) group is one of the most widely used protecting groups for this purpose. altabioscience.comwikipedia.org

The Fmoc group is stable to acidic conditions but is readily removed by a weak base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). altabioscience.compeptide.com This orthogonality allows for the use of acid-labile protecting groups on the amino acid side chains, which remain intact during the Fmoc deprotection steps. peptide.comiris-biotech.de The Fmoc deprotection reaction releases dibenzofulvene, a byproduct with strong UV absorbance, which allows for real-time monitoring of the reaction progress. nih.govseplite.com The mild conditions and ease of monitoring associated with Fmoc chemistry have made it a cornerstone of modern SPPS. altabioscience.comtotal-synthesis.comembrapa.br

Structure

3D Structure

Propriétés

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-20(2,18(22)23)21(3)19(24)25-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17H,12H2,1-3H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFPNKXXPYGPHJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70399913 | |

| Record name | Fmoc-N-Me-Aib-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400779-65-9 | |

| Record name | Fmoc-N-Me-Aib-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Fmoc N Methyl α Aminoisobutyric Acid

Overview of Synthetic Routes

The preparation of Fmoc-N-Me-Aib-OH is complicated by the steric hindrance imparted by the two methyl groups on the α-carbon and the additional methyl group on the amine nitrogen. cem.comresearchgate.net This steric bulk makes standard peptide coupling and N-methylation reactions difficult. cem.comresearchgate.net Consequently, specialized strategies have been developed to achieve efficient synthesis.

Solid-Phase Synthesis Approaches

Solid-phase synthesis offers a streamlined approach for preparing this compound, often utilizing a resin as a temporary protecting group for the carboxylic acid. mdpi.comresearchgate.net This method simplifies purification by allowing reagents and byproducts to be washed away from the resin-bound product.

The 2-chlorotrityl chloride (2-CTC) resin is a highly acid-labile support ideal for the solid-phase synthesis of this compound. mdpi.comsunresinlifesciences.comsigmaaldrich.com The synthesis begins with the attachment of Fmoc-Aib-OH to the 2-CTC resin. rsc.orgresearchgate.net This is typically achieved by reacting the Fmoc-protected amino acid with the resin in the presence of a base like diisopropylethylamine (DIEA) in a solvent such as dichloromethane (B109758) (DCM). sigmaaldrich.comrsc.orgpeptide.com The loading of the amino acid onto the resin can be influenced by factors such as reaction time and the equivalents of reactants used. ksyun.com

Once the Fmoc-Aib-OH is anchored to the resin, a multi-step process is employed for N-methylation, often following the Biron-Kessler method. nih.gov This involves:

Fmoc deprotection: The Fmoc group is removed from the resin-bound amino acid, typically using a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). rsc.orgchempep.com

Sulfonylation: The newly exposed amino group is then protected with an o-nitrobenzenesulfonyl (o-NBS) group. nih.gov This protection renders the amide proton acidic, facilitating the subsequent methylation step. nih.gov

N-methylation: The resin-bound N-o-NBS-Aib is then methylated. mdpi.comcsic.es

Sulfonamide cleavage: The o-NBS group is removed to yield the N-methylated amino acid on the resin.

Fmoc protection: The free N-methyl amino group is then reprotected with an Fmoc group.

Cleavage from resin: Finally, the desired this compound is cleaved from the 2-CTC resin under mild acidic conditions, such as a solution of 1% trifluoroacetic acid (TFA) in DCM. mdpi.comnih.gov This mild cleavage is a key advantage of the 2-CTC resin, as it leaves acid-labile side-chain protecting groups intact. sigmaaldrich.comchempep.com

In the N-methylation step of this compound synthesis on a solid support, two common alkylating agents are dimethyl sulfate (B86663) ((CH₃)₂SO₄) and methyl iodide (CH₃I). mdpi.comcsic.es Both are effective methylating agents, but they have different properties that can influence their suitability for a particular synthesis. wikipedia.org

Dimethyl sulfate is a potent and cost-effective methylating agent. wikipedia.org It is often used in the Biron-Kessler method for N-methylation on solid-phase. nih.govnih.gov Studies have shown that dimethyl sulfate can lead to high yields in the synthesis of N-methylated amino acids. researchgate.netnih.gov

Methyl iodide is another commonly used reagent for methylation. csic.es While also effective, it can be less reactive than dimethyl sulfate in some contexts and may be more expensive. wikipedia.orgresearchgate.net Some synthetic procedures have reported lower success rates when using methyl iodide compared to dimethyl sulfate for N-methylation. researchgate.net

A direct comparison in the solid-phase synthesis of Fmoc-N-Me-amino acids showed that both reagents can be used to produce the desired product with high purity and yield. mdpi.comcsic.esnih.gov The choice between the two may depend on factors such as cost, safety considerations (both are toxic), and the specific reaction conditions being employed. wikipedia.orggoogle.com

| Alkylating Reagent | Key Characteristics |

| Dimethyl Sulfate | Highly reactive, cost-effective, widely used in industry. wikipedia.org |

| Methyl Iodide | Less hazardous than dimethyl sulfate but more expensive. wikipedia.org |

Utilization of 2-Chlorotrityl Chloride (2-CTC) Resin

Solution-Phase Synthesis Approaches via Intermediate 5-Oxazolidinones

An alternative to solid-phase methods is the solution-phase synthesis of Fmoc-N-methyl amino acids, which can proceed through an intermediate 5-oxazolidinone (B12669149). nih.govscispace.comresearchgate.net This two-step method involves the acid-catalyzed condensation of an Fmoc-protected amino acid with an aldehyde, such as paraformaldehyde, to form a stable 5-oxazolidinone intermediate. researchgate.netresearchgate.net

This intermediate is then subjected to reductive ring-opening to yield the N-alkylated derivative. researchgate.net This reduction can be achieved using reagents like triethylsilane (Et₃SiH) in the presence of trifluoroacetic acid (TFA). scispace.com More recently, the use of Lewis acids like aluminum chloride (AlCl₃) or zinc bromide (ZnBr₂) has been shown to accomplish the reductive ring opening, offering a potentially more environmentally friendly approach. nih.govscispace.com This method is applicable to a variety of amino acids and aldehydes and has been reported to result in minimal racemization. researchgate.net

Strategies for Overcoming Steric Hindrance in Synthesis

The significant steric hindrance of this compound is a major obstacle in its synthesis and subsequent use in peptide chains. cem.comresearchgate.netscielo.org.mx The gem-dimethyl groups on the α-carbon, combined with the N-methyl group, severely restrict conformational freedom and hinder coupling reactions. rsc.orgnih.govscispace.com

Several strategies have been developed to overcome this challenge:

Microwave-Enhanced Synthesis: The application of microwave energy has proven effective in driving difficult couplings of sterically hindered amino acids to completion, both quickly and efficiently. cem.comresearchgate.netamazonaws.com

Specialized Coupling Reagents: The use of highly reactive coupling reagents is often necessary. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) have been utilized successfully. peptide.comacs.org Other potent reagents include PyAOP, PyBOP, and Fmoc-amino acid chlorides. peptide.com

Alternative Protecting Groups: In some cases, replacing the Fmoc group with a different protecting group, such as the trifluoroacetyl (Tfa) group, can be beneficial. Tfa-protected α,α-dialkyl amino acids exhibit higher electrophilicity than their Fmoc-protected counterparts, which can facilitate elongation. rsc.org

Flow Chemistry: Micro-flow peptide bond formation allows for precise control over reaction time and temperature, enabling the use of highly reactive but less wasteful reagents to overcome steric hindrance. nagoya-u.ac.jp

Optimization of Reaction Conditions and Monitoring Techniques

Optimizing reaction conditions is crucial for the successful synthesis of this compound. This includes the careful selection of solvents, bases, and reaction times. For instance, in solid-phase synthesis, solvents like DCM and DMF are commonly used, with bases such as DIEA facilitating the coupling reactions. mdpi.comrsc.org

Monitoring the progress of the reaction is essential to ensure completion and to identify any potential side reactions. Several techniques are employed:

High-Performance Liquid Chromatography (HPLC): RP-HPLC is a primary tool for assessing the purity of the final product and for monitoring the progress of cleavage from the resin. mdpi.comchempep.com It can effectively separate the desired product from starting materials and byproducts. chempep.com

Mass Spectrometry (MS): MS is used to confirm the identity of the synthesized compound by determining its molecular weight. chempep.com

Colorimetric Tests: On solid-phase, qualitative tests can provide rapid feedback. The Kaiser test is used to detect free primary amines, while the chloranil (B122849) test can indicate the presence of free secondary amines, which is particularly useful after the N-methylation step. researchgate.net

UV Spectroscopy: The cleavage of the Fmoc group can be monitored by UV spectroscopy, as the dibenzofulvene byproduct is a strong chromophore. chempep.com

Integration of Fmoc N Methyl α Aminoisobutyric Acid in Peptide Synthesis

Principles of Fmoc-Based Solid-Phase Peptide Synthesis Protocols

Fmoc-based solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, prized for its use of a base-labile Nα-protecting group, the 9-fluorenylmethoxycarbonyl (Fmoc) group. chempep.com This protecting group is stable under acidic conditions, allowing for the use of acid-labile protecting groups on amino acid side chains, a concept known as orthogonality. chempep.com The synthesis cycle begins with the deprotection of the Fmoc group from the resin-bound amino acid, typically using a secondary amine base like piperidine (B6355638) in a polar aprotic solvent such as dimethylformamide (DMF). chempep.comwikipedia.org This cleavage reaction liberates the N-terminal amine, which is then ready to be coupled with the carboxyl group of the next incoming Fmoc-protected amino acid. chempep.com

The activation of the incoming amino acid's carboxyl group is crucial for the formation of the peptide bond. issuu.com This is achieved using coupling reagents that convert the carboxylic acid into a more reactive species. issuu.com Following the coupling step, any unreacted N-terminal amines can be permanently blocked in a process called capping to prevent the formation of deletion sequences in subsequent cycles. researchgate.net This iterative process of deprotection, coupling, and washing is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the peptide from the solid support and the simultaneous removal of any side-chain protecting groups, typically with a strong acid cocktail containing trifluoroacetic acid (TFA). chempep.com

The inherent propensity of peptide chains to aggregate during synthesis can hinder both deprotection and acylation reactions, leading to lower yields and purity. sigmaaldrich.com This is particularly relevant for hydrophobic sequences or those prone to forming stable secondary structures. sigmaaldrich.com

Coupling Efficiency and Reaction Kinetics with Hindered Residues

The steric hindrance presented by Fmoc-N-Me-Aib-OH significantly impedes the progress of the coupling reaction. The presence of methyl groups on both the α-carbon and the N-terminus creates a sterically bulky environment that slows down the rate of peptide bond formation. cem.comrsc.org In some cases, standard coupling protocols may result in no reaction at all. rsc.org For instance, attempts to couple this compound to a resin-bound N-methyl-valine (MeVal) using a standard method with diisopropylcarbodiimide (DIC) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) were unsuccessful. rsc.org

The challenges associated with these "difficult couplings" are often sequence-dependent and not solely a function of the individual residue. researchgate.net Factors such as the nature of the C-terminal amino acid on the growing peptide chain and the potential for peptide aggregation can further complicate the reaction. chempep.comsigmaaldrich.com The reduced nucleophilicity of the N-terminal amine of the growing peptide, particularly if it is also an N-alkylated residue, adds to the difficulty of the coupling reaction. wpmucdn.com

The choice of coupling agent is critical when dealing with sterically hindered residues like this compound. bachem.com Standard carbodiimide (B86325) activators like DCC and DIC, often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt), may not be sufficient to drive these challenging couplings to completion. chempep.com More potent activating reagents are generally required.

Phosphonium (B103445) and aminium salt-based reagents are popular choices for difficult couplings due to their high reactivity and tendency to produce fewer side reactions. bachem.com

PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a phosphonium salt-based reagent that has proven particularly effective for coupling N-methylated amino acids. arkat-usa.org

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an aminium salt-based reagent that is more reactive than its HOBt-based counterparts like HBTU. The presence of a nitrogen atom in the 7-position of the triazole ring provides anchimeric assistance, enhancing the reactivity of the active ester intermediate. HATU is often preferred for rapid coupling protocols and has been used successfully in couplings of N-methyl amino acids. bachem.com

HBTU/TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate/tetrafluoroborate) are widely used coupling reagents, but they are generally less effective than HATU for hindered couplings. bachem.com The use of HOBt-based reagents should often be avoided with N-methyl amino acids as they can suppress the reaction rate. wpmucdn.com

The table below summarizes the characteristics of these common coupling agents.

| Coupling Agent | Type | Key Features | Efficacy with Hindered Residues |

| PyAOP | Phosphonium Salt | Highly effective for N-methyl amino acids. | Particularly effective. |

| HATU | Aminium Salt | More reactive than HBTU due to the HOAt moiety. | Highly efficient, often superior for hindered couplings. bachem.com |

| HBTU/TBTU | Aminium Salt | Common for standard couplings. bachem.com | Less effective than HATU for hindered couplings. |

| DIC/HOBt | Carbodiimide/Additive | Standard, cost-effective method. | Often insufficient for severely hindered couplings. chempep.com |

When a single coupling reaction is insufficient to achieve complete acylation, a "double coupling" strategy is often employed. biotage.com This involves repeating the coupling step with a fresh portion of the activated amino acid and coupling reagents to drive the reaction to completion. biotage.com This approach is frequently used for historically challenging residues like arginine and can be beneficial for other sterically hindered amino acids. biotage.com

Other strategies to overcome difficult couplings include:

Elevated Temperatures: Increasing the reaction temperature can help to overcome the activation energy barrier of sterically demanding couplings. peptide.com Microwave-assisted SPPS, for example, can significantly accelerate the coupling of bulky amino acids. cem.com

Alternative Solvents: The choice of solvent can influence reaction kinetics. Switching to solvents like N-methylpyrrolidone (NMP) or adding chaotropic salts can help to disrupt peptide aggregation that may be impeding the coupling reaction. peptide.com

Use of Amino Acid Halides: The in situ generation of Fmoc-amino acid fluorides or chlorides can create highly reactive intermediates suitable for coupling sterically hindered residues. chempep.comarkat-usa.org

In a particularly challenging case of coupling Fmoc-MeAib-OH to MeVal, even a triphosgene-mediated method, which is a powerful activation strategy, yielded only a 27% conversion. rsc.org This underscores the extreme difficulty of certain sterically hindered sequences and the need for optimized or alternative synthetic routes. rsc.org

Selection and Efficacy of Coupling Agents (e.g., PyAOP, HATU, HBTU/HOBt)

Impact on Sequential Peptide Elongation

The successful incorporation of a sterically hindered residue like this compound has a significant impact on the subsequent steps of peptide synthesis. The N-terminal amine of the newly added N-Me-Aib residue is itself a sterically hindered secondary amine. sigmaaldrich.com Acylating this hindered amine in the next coupling step can be as challenging, or even more so, than the initial incorporation of the this compound. sigmaaldrich.com

The presence of N-alkylated residues can also alter the conformation of the growing peptide chain, potentially disrupting the secondary structures that lead to aggregation. sigmaaldrich.com While this can sometimes be beneficial, the primary effect of incorporating this compound is the steric challenge it presents to subsequent peptide bond formations, requiring careful planning and robust synthetic protocols to achieve the desired full-length peptide.

Conformational Analysis of Peptides Incorporating Fmoc N Methyl α Aminoisobutyric Acid

Induction of Secondary Structural Motifs

The substitution of a standard amino acid with N-Me-Aib significantly alters the local geometry and hydrogen bonding capabilities of the peptide backbone, thereby directing the formation of specific secondary structures.

The parent compound, α-aminoisobutyric acid (Aib), is a potent helix-inducer. Oligomers rich in Aib residues have a strong tendency to adopt a 3₁₀-helical conformation, which is characterized by ten atoms in the hydrogen-bonded ring and three residues per turn. nih.govresearchgate.net In longer peptides or when interspersed with other amino acids, Aib also promotes the formation of α-helical structures. nih.govresearchgate.netunipd.it

The incorporation of N-Me-Aib significantly increases the rigidity of the peptide backbone. This rigidity stems from two primary sources: the gem-dimethyl groups at the α-carbon, inherent to the Aib structure, and the N-methyl group. The gem-dimethyl groups severely restrict the allowed values of the backbone dihedral angles (φ, ψ) to the helical regions of the Ramachandran plot.

N-methylation adds another layer of steric hindrance. The rotation around the N-Cα bond (φ) is further constrained due to potential clashes between the N-methyl group and the side chains of neighboring residues. This increased steric bulk makes the synthesis of peptides containing N-Me-Aib challenging, often requiring specialized coupling conditions to overcome the low reactivity of the sterically hindered N-terminus. rsc.org The combination of Cα- and N-methylation effectively "locks" the local conformation, making N-Me-Aib a powerful tool for designing peptides with highly predictable and rigid structures. rsc.org This rigidity is a key factor in designing peptidomimetics with enhanced proteolytic stability and fixed conformations for receptor binding. nih.gov

Helical Propensity and Preferred Conformations (e.g., β-helix, α-helix, 310-helix)

Spectroscopic and Computational Approaches to Conformational Elucidation

A combination of experimental and computational techniques is essential to fully characterize the three-dimensional structures of peptides containing the conformationally demanding N-Me-Aib residue.

NMR spectroscopy is a powerful tool for determining the solution-state conformation of peptides. For peptides incorporating N-Me-Aib, NMR studies can provide detailed insights into local and global structures. The absence of an amide proton on the N-Me-Aib residue simplifies certain regions of the ¹H NMR spectrum but also removes a valuable probe for hydrogen bonding studies.

Conformational analysis often relies on Nuclear Overhauser Effect (NOE) correlations, which provide distance constraints between protons that are close in space. In a study of almiramide analogues, NOE correlations involving N-methyl groups were used to deduce bent or turn conformations. nih.gov The analysis of coupling constants and chemical shifts can also yield information about backbone torsion angles. In studies of Aib-containing cyclic peptides, NMR-based structure determination in solution was performed by calculating restrained molecular dynamics based on NOE-derived distance limits. uzh.ch

Different secondary structures give rise to characteristic CD spectra. For example, α-helices typically show strong negative bands at approximately 222 nm and 208 nm, and a positive band around 193 nm. A 3₁₀-helix produces a spectrum similar to an α-helix but with a higher ratio of ellipticity at 222 nm to 208 nm. torvergata.it A random coil conformation lacks these distinct features and is characterized by a strong negative band below 200 nm. nih.gov The incorporation of Aib is known to increase the helicity of peptides, which is readily observed by an increase in the characteristic helical signals in CD spectra. rsc.org For peptides containing N-Me-Aib, CD spectroscopy can effectively monitor changes in the secondary structure, revealing whether the modification promotes or disrupts ordered conformations like helices. nih.govtorvergata.it

| Technique | Information Gained | Application to N-Me-Aib Peptides |

|---|---|---|

| NMR Spectroscopy | Provides atomic-level 3D structure in solution, including torsion angles and inter-proton distances (NOEs). | Used to determine specific turn conformations and local geometry around the N-Me-Aib residue. nih.govuzh.ch |

| CD Spectroscopy | Estimates the percentage of secondary structural motifs (α-helix, β-sheet, random coil). | Monitors the overall impact of N-Me-Aib incorporation on helical content and conformational stability. nih.govtorvergata.it |

| X-ray Crystallography | Yields a high-resolution 3D structure of the peptide in the solid state. | Provides precise bond angles and torsion angles, confirming helical or turn structures induced by Aib and N-Me-Aib. uzh.chacs.org |

| Molecular Dynamics | Simulates the dynamic behavior and conformational landscape of a peptide over time. | Predicts preferred conformations and explores the conformational space restricted by the N-Me-Aib residue. torvergata.itresearchgate.netnih.gov |

Complementing experimental data, molecular dynamics (MD) simulations offer a computational approach to explore the conformational dynamics of peptides. nih.gov MD simulations can model the behavior of N-Me-Aib-containing peptides in different environments (e.g., in water or membranes) and predict the most stable conformations and the transitions between them. torvergata.itresearchgate.net These simulations are particularly valuable for understanding the conformational landscape that is restricted by the sterically demanding N-Me-Aib residue and for rationalizing the results obtained from spectroscopic methods. torvergata.it

Circular Dichroism (CD) Spectroscopy

Modulation of Screw-Sense Preference in Helical Peptides

The incorporation of α-aminoisobutyric acid (Aib), an achiral amino acid, is well-established for its potent ability to induce helical conformations, primarily of the 3₁₀- and α-helical types, in peptide backbones. nih.govexplorationpub.com Oligopeptides composed solely of Aib are inherently achiral and thus exist in solution as a racemic mixture of rapidly interconverting right-handed (P) and left-handed (M) helices. explorationpub.comexplorationpub.com The energetic barrier between these two helical forms is low, allowing the equilibrium to be easily influenced. explorationpub.com

Control over the screw-sense of these helices can be achieved by introducing a single chiral amino acid, typically at the N-terminus of the peptide chain. explorationpub.comresearchgate.net This chiral residue acts as a "sergeant," dictating the conformational preference of the subsequent achiral "soldier" Aib residues. The resulting screw-sense is a direct consequence of the type of β-turn structure adopted at the N-terminus, which is governed by the stereochemistry and substitution pattern of the chiral amino acid. researchgate.net

Research has demonstrated a clear pattern for this induction:

An N-terminal tertiary L-amino acid (like L-Valine) tends to induce a Type II β-turn, which propagates a left-handed (M) helical screw-sense throughout the Aib sequence.

An N-terminal quaternary L-amino acid (like L-α-methylvaline) preferentially forms a Type III β-turn, which is itself the first turn of a 3₁₀-helix, thereby promoting a right-handed (P) helical screw-sense . researchgate.net

The introduction of an N-methyl group to the Aib residue, creating Fmoc-N-Me-Aib-OH, presents a further tool for modulating peptide conformation. N-methylation of an amide bond introduces a tertiary amide, which eliminates a hydrogen-bond donor and increases steric hindrance. nih.govcsic.es These changes can significantly alter local conformational preferences and are often used to enhance proteolytic stability or cell permeability. nih.gov

A critical question is how this N-methylation at an Aib residue affects the transmission of chiral information that governs screw-sense. Studies on linear peptides composed exclusively of helicogenic Cα-tetrasubstituted amino acids, such as Aib, have provided key insights. Research involving the selective N-methylation of the N-terminal residue in such peptides found that this modification does not fundamentally disrupt the peptide's helical nature. researchgate.net

The key findings from these investigations are summarized in the table below.

| Peptide Type | Key Conformational Feature | Observed Outcome of N-Methylation |

|---|---|---|

| Parent Peptide (Ac-Xxx-Aib...) | β-Turn / 3₁₀-Helical Conformation | N/A |

| N-Methylated Peptide (Ac-NMeXxx-Aib...) | β-Turn / 3₁₀-Helical Conformation | Conformation is not dramatically perturbed. |

| N-Methylated Peptide (Ac-NMeXxx-Aib...) | N-Me-Amide Bond Geometry | The tertiary amide bond adopts a trans configuration. |

The established rules for screw-sense induction, which provide the context for the behavior of an N-Me-Aib-containing peptide, are detailed below.

| N-Terminal L-Amino Acid Type | Induced N-Terminal Turn Type | Resulting Helical Screw-Sense | Reference |

|---|---|---|---|

| Tertiary (e.g., L-Val) | Type II β-Turn | Left-Handed (M) | |

| Quaternary (e.g., L-α-Me-Val) | Type III β-Turn (3₁₀-helical) | Right-Handed (P) | researchgate.net |

Therefore, the use of this compound in peptide synthesis, particularly when placed adjacent to a chiral residue, offers a sophisticated method for engineering helical peptides. It allows for the stabilization of the peptide backbone against proteolysis while maintaining the crucial conformational directing effects needed to enforce a preferred helical screw-sense.

Applications in Peptidomimetics and Drug Discovery

Design Principles for N-Methylated Peptidomimetics

The design of peptidomimetics, molecules that mimic the structure and function of natural peptides, often involves overcoming the inherent weaknesses of peptides as drugs, such as poor stability and low bioavailability. nih.gov N-methylation of the peptide backbone is a key design strategy to address these limitations. acs.orgnih.gov The incorporation of an N-methyl group, as facilitated by reagents like Fmoc-N-Me-Aib-OH, introduces a minimal but impactful modification to the amide bond. ingentaconnect.com

Key design principles revolve around the following concepts:

Conformational Rigidity : The substitution of an amide proton with a methyl group eliminates a hydrogen bond donor and introduces steric constraints. nih.govmdpi.com This modification restricts the rotational freedom around the peptide backbone, leading to a more rigid and predictable conformation. researchgate.net This rigidity can lock the peptide into its bioactive conformation, potentially increasing its affinity and selectivity for a biological target. ingentaconnect.comresearchgate.net

Disruption of Secondary Structure : N-methylation can disrupt the formation of regular secondary structures like α-helices and β-sheets, which are often involved in unwanted peptide aggregation. merckmillipore.com Conversely, it can also be used to stabilize specific turn conformations, particularly those involving a cis-amide bond, which can be crucial for biological activity. merckmillipore.com

Modulation of Physicochemical Properties : The addition of a methyl group increases the lipophilicity of the peptide. nih.govacs.org This change is a critical element in designing molecules that can more easily traverse biological membranes. mdpi.comresearchgate.net

The use of this compound is particularly advantageous. The α,α-disubstitution of the aminoisobutyric acid (Aib) residue itself imparts significant conformational restriction, strongly favoring helical structures. nih.govmdpi.comtandfonline.com The further addition of an N-methyl group amplifies this effect and adds the benefits of N-alkylation, making it a powerful tool for creating highly constrained and stable peptidomimetics. syngeneintl.com

| Design Principle | Effect of N-Methylation (e.g., using this compound) | Therapeutic Goal |

| Conformational Control | Restricts backbone flexibility; can favor cis-amide bonds. mdpi.commerckmillipore.com | Lock peptide in bioactive conformation; enhance receptor affinity and selectivity. ingentaconnect.comresearchgate.net |

| Increased Lipophilicity | Replaces polar N-H with nonpolar N-CH3 group. acs.org | Improve membrane permeability and oral bioavailability. nih.govmdpi.comresearchgate.net |

| Steric Shielding | The methyl group sterically hinders the amide bond. mdpi.com | Increase resistance to protease enzymes. mdpi.comresearchgate.net |

| Hydrogen Bond Disruption | Eliminates an N-H hydrogen bond donor. mdpi.commerckmillipore.com | Reduce unwanted aggregation and improve solubility. peptide.com |

Enhancement of Metabolic Stability and Protease Resistance

The mechanism of protection is twofold. First, the N-methyl group provides a steric shield that physically blocks the approach of a protease to the scissile amide bond. mdpi.com Proteolytic enzymes have specific recognition sites and active site geometries, and the presence of the methyl group can prevent the peptide from fitting correctly into the enzyme's active site. researchgate.net

Second, N-methylation eliminates the amide proton (N-H), which is often crucial for the hydrogen-bonding interactions that stabilize the enzyme-substrate complex. mdpi.com By removing this hydrogen bond donor, the binding affinity between the peptide and the protease is significantly weakened, thus reducing the rate of hydrolysis. researchgate.net It has been observed that N-methylation of an amide bond adjacent to the cleavage site can sometimes provide even greater resistance than methylating the bond at the cleavage site itself. mdpi.com

The incorporation of α,α-disubstituted amino acids like Aib, found in this compound, further enhances protease resistance due to the steric bulk of the gem-dimethyl groups, which hampers protease recognition. researchgate.net Combining N-methylation with Aib creates a formidable defense against enzymatic degradation. For instance, natural products rich in N-methylated residues, such as cyclosporine, exhibit exceptional resistance to proteolysis, which contributes to their ability to be administered orally. mdpi.com

| Peptide | Modification | Effect on Protease Resistance | Reference |

| Endothelin Receptor Antagonists | Single N-methylation of an isoleucine residue | Significantly improved metabolic stability against enzymatic proteolysis. | mdpi.com |

| General Peptides | Incorporation of N-methyl amino acids | Dramatically increases proteolytic stability of the adjacent amide bond. merckmillipore.com | merckmillipore.com |

| Veber-Hirschmann Peptide Analog | Multiple N-methylations | Drastically improved metabolic stability. | nih.gov |

| StRIP3 Peptide | Single Aib residue incorporation | Increased proteolytic stability by an order of magnitude. | researchgate.net |

Modulation of Pharmacokinetic Properties (e.g., Cell Permeability, Bioavailability)

Beyond improving stability, N-methylation is a critical tool for modulating the pharmacokinetic profile of peptides to make them more drug-like. peptide.comresearchgate.net This includes enhancing their ability to cross cell membranes and improving their oral bioavailability. nih.gov

The introduction of an N-methyl group via building blocks such as this compound impacts several properties:

Reduced Hydrogen Bonding Capacity : The removal of an amide hydrogen bond donor reduces the peptide's propensity to form hydrogen bonds with water molecules in the surrounding solvent shell. This desolvation is an energy-intensive step required for a molecule to enter a lipid membrane; thus, reducing the hydrogen bonding potential can lower this energy barrier and improve permeability. nih.gov

Improved Oral Bioavailability : The combination of enhanced metabolic stability (resisting digestive enzymes) and improved intestinal permeability can lead to a significant increase in oral bioavailability. nih.govpeptide.com Studies have shown that multiple N-methylation can transform a poorly bioavailable peptide into one with measurable oral absorption. nih.gov For example, a tri-N-methylated analog of the Veber-Hirschmann peptide achieved a 10% oral bioavailability, a remarkable feat for a peptide of its class. nih.gov Similarly, a cyclic hexapeptide with three N-methyl groups showed an oral bioavailability of 28% in rats. nih.gov

| Pharmacokinetic Parameter | Impact of N-Methylation | Underlying Mechanism |

| Cell Permeability | Enhanced | Increased lipophilicity; reduced desolvation penalty due to elimination of a hydrogen bond donor. peptide.comnih.gov |

| Intestinal Absorption | Improved | Increased passive diffusion across the intestinal epithelium; resistance to digestive enzymes. nih.govpeptide.com |

| Oral Bioavailability | Increased | A combination of improved metabolic stability and enhanced intestinal permeability. nih.govresearchgate.net |

| Blood-Brain Barrier (BBB) Penetration | Can be enhanced | Peptides rich in N-methyl phenylalanine have been shown to passively diffuse across the BBB. peptide.com |

Targeting Protein-Protein Interactions and Receptor Binding

Incorporating this compound can be particularly effective. The Aib residue itself is a strong helix promoter, and constraining a peptide into a stable helical conformation can pre-organize the side chains into the precise orientation required for binding, reducing the entropic penalty upon binding and thus increasing affinity. mdpi.comtandfonline.com

N-methylation further refines this by:

Enhancing Selectivity : By reducing the conformational flexibility of a peptide, N-methylation can decrease its ability to bind to off-target receptors. researchgate.net An unselective peptide that can adopt multiple conformations to fit into different binding pockets can be engineered into a highly selective ligand by locking it into the single conformation recognized by the desired target. For instance, systematic N-methylation of a cyclic RGD peptide integrin antagonist led to a dramatic enhancement in selectivity among different integrin subtypes. nih.govresearchgate.net

Modulating Activity : The introduction of an N-methyl group can fine-tune the biological activity of a peptide, sometimes converting an agonist into an antagonist or vice versa. peptide.com This is often attributed to the subtle changes in backbone geometry and the inability of the modified peptide to induce the specific conformational change in the receptor required for activation.

Improving Binding Affinity : While sometimes N-methylation can reduce binding affinity if the amide proton is critical for interaction, in many cases, the pre-organization of the peptide into its bioactive conformation leads to enhanced binding. nih.gov One study showed that a single N-methyl insertion into a G-protein-binding peptide enhanced its binding affinity by 2.5-fold. nih.gov

| Target Class | Effect of N-Methylation | Example |

| G-Protein Coupled Receptors (GPCRs) | Can enhance selectivity and affinity. nih.gov | N-methylation of somatostatin (B550006) analogs improved bioavailability while maintaining activity. researchgate.net |

| Integrins | Tremendously enhanced selectivity for different subtypes. nih.gov | A multiply N-methylated cyclic RGD peptide showed high selectivity for αIIbβ3 over other integrins. nih.gov |

| Protein-Protein Interactions (PPIs) | Stabilizes helical structures often found at PPI interfaces. mdpi.com | Incorporation of Aib and other α-methyl amino acids increases helicity to mimic protein interaction domains. mdpi.comtandfonline.com |

| G-Proteins | Increased binding affinity and specificity. nih.gov | An N-methylated peptide variant showed a 2.5-fold increase in binding to Gαi1 and became the first peptide ligand to specifically bind Gα12. nih.gov |

Case Studies in Therapeutic Development (e.g., KRAS Inhibitors, Dynorphin A1 Analogues)

The principles of using N-methylated amino acids have been successfully applied in the development of various therapeutic candidates, demonstrating their real-world utility in drug discovery.

KRAS Inhibitors : The KRAS protein is a high-value but notoriously "undruggable" target in cancer therapy. researchgate.net Many of its interactions involve large protein surfaces. Peptidomimetics that can mimic helical interaction domains are a promising strategy. The incorporation of sterically hindered amino acids like Aib (and by extension, N-Me-Aib) is a known method to stabilize helical conformations and improve protease resistance, both of which are critical for developing effective peptide-based inhibitors targeting small GTPases like KRAS. mdpi.comresearchgate.net Hydrocarbon-stapled peptides, which often incorporate α-methylated amino acids to induce helicity before cyclization, have been developed to target intracellular PPIs, a strategy applicable to targets like the KRAS-effector interaction. acs.orglifetein.com

Dynorphin A Analogues : Dynorphin A is an endogenous opioid peptide with high affinity for the kappa opioid receptor. Its therapeutic potential is limited by poor metabolic stability. To overcome this, researchers have synthesized analogues with modifications designed to resist enzymatic degradation. One such strategy involves replacing a standard peptide bond with an enzymatically stable isostere. nih.gov While this specific study used reduced amide bonds, the principle is identical to that of N-methylation: to create analogues with increased stability and improved pharmacokinetic profiles. nih.gov The synthesis of these complex analogues often employs an Fmoc-based solid-phase strategy, highlighting the compatibility of building blocks like this compound with such developmental programs. nih.gov

Cyclosporine : This cyclic undecapeptide is a classic example of a natural product that successfully leverages N-methylation. mdpi.com Its extensive N-methylation confers exceptional resistance to proteolysis and contributes to its lipophilic character, allowing for oral administration. mdpi.com Cyclosporine's success as an immunosuppressant inspired medicinal chemists to adopt multiple N-methylation as a rational strategy to improve the pharmacokinetic properties of other peptides. nih.govacs.org

| Therapeutic Area / Target | Peptide/Analogue | Role of N-Methylation / Hindered Amino Acids | Outcome |

| Immunosuppression | Cyclosporine | Extensive backbone N-methylation. mdpi.com | High metabolic stability and oral bioavailability. nih.govmdpi.com |

| Pain (Opioid Receptors) | Dynorphin A(1-11)-NH2 Analogues | Synthesized using Fmoc strategy to incorporate stable peptide bond isosteres. nih.gov | Modifications in the "address" site maintained receptor binding, demonstrating feasibility. nih.gov |

| Oncology (Integrins) | Cyclic RGD Peptides | Systematic N-methylation of the peptide backbone. nih.gov | Increased selectivity for specific integrin subtypes relevant to cancer. nih.gov |

| Metabolic Disease (Apelin Receptor) | Apelin Analogues | Synthesized with non-canonical amino acids including N-Me-Leu and N-Me-Cha. nih.gov | Designed to enhance proteolytic stability against enzymes like ACE2. nih.gov |

Influence on Peptide Self-Assembly Processes

Peptide self-assembly is a process where peptide molecules spontaneously organize into ordered supramolecular structures, such as fibrils, nanotubes, or hydrogels. nih.gov This phenomenon is a double-edged sword: it is the basis of amyloid diseases but can also be harnessed for biomedical applications like drug delivery and tissue engineering. nih.govmdpi.com The incorporation of N-methylated residues, including N-Me-Aib, can significantly influence these self-assembly processes.

Inhibition of Aggregation : Unwanted aggregation can be a major issue for peptide therapeutics, leading to loss of activity and potential immunogenicity. N-methylation can inhibit aggregation by disrupting the inter-chain hydrogen bonds that are essential for the formation of β-sheet structures, which are the hallmark of many peptide aggregates and amyloid fibrils. merckmillipore.compeptide.com

Modulation of Hydrogel Formation : The ability of short, protected peptides (e.g., Fmoc-dipeptides) to form hydrogels is driven by a balance of interactions, including hydrogen bonding and π-π stacking from the Fmoc groups. nih.gov Introducing methyl groups via residues like α-methyl-L-phenylalanine has been shown to have a marked influence on the morphology of the resulting nanostructures and the ability of the peptide to form a hydrogel. researchgate.net The steric hindrance from the methyl group can alter the packing of the peptide building blocks, leading to different self-assembled architectures. researchgate.net

Controlling Nanostructure Morphology : Arginine methylation has been reported as a modulator in the self-assembly process of peptides. mdpi.comresearchgate.net The addition of methyl groups can alter the charge distribution and steric profile of a peptide, thereby influencing how individual molecules interact and assemble into larger structures. This provides a tool to control the morphology and properties of the resulting nanomaterials.

The use of this compound in a peptide sequence would introduce two key modulators of self-assembly: the helix-inducing propensity of the Aib residue and the hydrogen-bond-disrupting N-methyl group. This combination could be used to design peptides with specific self-assembly behaviors, either to prevent unwanted fibrillation or to create novel biomaterials with controlled structures. nih.gov

| Process | Influence of N-Methylation / α-Methylation | Mechanism |

| Amyloid Fibril Formation | Inhibitory | Disrupts inter-chain hydrogen bonding required for β-sheet formation. merckmillipore.compeptide.com |

| Hydrogel Formation | Modulatory | Alters the packing and morphology of self-assembled nanostructures due to steric effects. researchgate.net |

| Peptide Solubility | Can be increased | Reduces inter-chain aggregation by disrupting hydrogen bonds. peptide.com |

| Self-Assembled Morphology | Can be controlled | Alters the balance of hydrophobic, electrostatic, and hydrogen bonding interactions between peptide monomers. mdpi.comresearchgate.net |

Emerging Research and Advanced Applications

Role in Bioconjugation Strategies

Bioconjugation involves the covalent linking of a biomolecule, such as a peptide, to another molecule, like a drug, imaging agent, or oligonucleotide, to create a construct with combined or enhanced properties. The incorporation of Fmoc-N-Me-Aib-OH into peptide sequences offers significant advantages in the design of these conjugates, primarily by improving the peptide component's intrinsic characteristics.

The N-methylation of the peptide backbone is a key strategy for enhancing the pharmacokinetic properties of peptide-based drugs. scielo.org.mxresearchgate.net This modification can increase resistance to proteolytic degradation by enzymes in the gut and serum, a major limitation for peptide therapeutics. researchgate.netlifetein.comresearchgate.net Simultaneously, N-methylation can modulate the peptide's lipophilicity and hydrogen bonding capacity, which may improve its solubility and ability to cross cell membranes. scielo.org.mxresearchgate.net

The α-aminoisobutyric acid (Aib) residue further contributes to the stability of the peptide by providing steric hindrance that shields adjacent peptide bonds from enzymatic cleavage. acs.orgtaylorandfrancis.com Moreover, Aib is a potent inducer of helical conformations (specifically 3₁₀-helices), which constrains the peptide into a well-defined secondary structure. ontosight.aioup.comwikipedia.org This pre-organization can be crucial for effective binding to a biological target.

When used in bioconjugation, peptides containing N-Me-Aib residues can act as highly stable and structurally defined carriers. For instance, in peptide-oligonucleotide conjugates, a stable peptide carrier can improve the delivery and therapeutic potential of the nucleic acid cargo. acs.orgmdpi.com The enhanced stability and defined conformation imparted by N-Me-Aib can lead to more robust and effective bioconjugates for applications in targeted drug delivery and diagnostics. chemimpex.com

Contributions to Functional Material Design (e.g., Hydrogels, Functional Coatings)

The design of functional biomaterials, such as hydrogels and biocompatible coatings, increasingly relies on the self-assembly of small molecules like peptides. The structural features of this compound make it a valuable component for creating such materials with tailored properties.

Hydrogels are water-swollen polymer networks with applications in tissue engineering, regenerative medicine, and drug delivery. acs.org Peptide-based hydrogels are particularly attractive due to their biocompatibility and biodegradability. acs.org The incorporation of Aib-containing residues into peptides has been shown to facilitate the formation of stable hydrogels. acs.org The conformational constraints imposed by Aib can drive the self-assembly process, leading to the formation of nanofibrous networks that structure the hydrogel. acs.org

The N-methylation provided by this compound adds another layer of control. It modifies the hydrophobic-hydrophilic balance and hydrogen-bonding patterns within the peptide, directly influencing the self-assembly process and the mechanical properties of the resulting material. scielo.org.mx Furthermore, the inherent resistance of N-methylated and Aib-containing peptides to enzymatic degradation can produce hydrogels with greater stability in biological environments. acs.org This is critical for applications like long-term cell culture scaffolds or controlled-release drug depots. chemimpex.com

Similarly, these peptides can be used to create functional coatings for biomedical devices. chemimpex.com Such coatings can enhance biocompatibility, prevent fouling, or present specific bioactive signals to surrounding cells. The stability and defined structure of peptides containing N-Me-Aib ensure the longevity and functional integrity of the coating.

| Modification | Structural Effect | Impact on Material Properties | Relevant Citations |

|---|---|---|---|

| α-Aminoisobutyric Acid (Aib) | Induces helical conformation; provides steric bulk. | Promotes self-assembly into nanofibers; enhances proteolytic resistance of the material. | ontosight.aiacs.org |

| N-Methylation | Restricts backbone rotation; blocks hydrogen bond donor site. | Modulates solubility and self-assembly; significantly increases enzymatic stability. | scielo.org.mxresearchgate.netresearchgate.net |

| Combined N-Me-Aib | Creates a highly constrained, stable residue. | Leads to robust, long-lasting hydrogels and functional coatings with precisely controlled structures. | acs.org |

Advanced Peptide Modification Techniques (e.g., Hydrocarbon Stapling)

To overcome the limitations of natural peptides, such as poor stability and low cell permeability, advanced modification techniques are employed. Hydrocarbon stapling is a prominent strategy used to constrain a peptide into a stable α-helical conformation, which is often required for targeting intracellular protein-protein interactions. lifetein.comdovepress.com

This technique involves synthesizing a peptide with two unnatural amino acids bearing olefinic side chains, which are then covalently linked—or "stapled"—using a ruthenium-catalyzed ring-closing metathesis (RCM) reaction. lifetein.comdovepress.com The resulting hydrocarbon brace locks the peptide's secondary structure, leading to increased helicity, protease resistance, and cell-penetrating ability. lifetein.commdpi.comwhiterose.ac.uk

The success of the RCM reaction often depends on the peptide adopting a helical pre-conformation on the solid support. dovepress.comdovepress.com This is where residues like Aib play a crucial role. The strong helix-inducing propensity of Aib helps to position the olefinic side chains in proximity, thereby facilitating the cyclization reaction. dovepress.comdovepress.com In some cases, Aib has been used as a substitute for the stapling amino acids to create linear peptides that still maintain a high degree of helicity and biological activity. mdpi.com

The incorporation of N-methylated amino acids into stapled peptides represents a further refinement of this technique. mdpi.com While N-methylation can sometimes disrupt helical structures, studies have shown that it is often tolerated within a stapled peptide framework, providing the added benefit of enhanced proteolytic stability without compromising the desired conformation. mdpi.com Therefore, this compound can be envisioned as a strategic building block in this context. Its use within or near a stapled sequence could serve multiple purposes: the Aib moiety helps to enforce the helical turn, while the N-methyl group provides an additional shield against enzymatic degradation, further enhancing the drug-like properties of the final molecule. lifetein.commdpi.com

Future Directions in Peptide Engineering and Rational Design

The rational design of peptides aims to create molecules with precisely defined structures and functions, overcoming the inherent weaknesses of their natural counterparts. The future of this field lies in the synergistic combination of multiple modification strategies to fine-tune peptide properties for specific, challenging applications. Building blocks like this compound are at the forefront of this evolution.

The dual modifications within this compound—conformational restriction via the Aib gem-dimethyl group and enhanced stability via N-methylation—provide a powerful tool for peptide engineers. scielo.org.mxwikipedia.org Future research will likely focus on several key areas:

Targeting Intracellular Proteins: Many high-value drug targets, such as transcription factors and scaffolding proteins, are located inside the cell and interact via large surface areas. Peptides modified with N-Me-Aib can be designed to be stable, helical, and more capable of penetrating cell membranes to disrupt these protein-protein interactions. researchgate.netresearchgate.netrsc.org

Development of Orally Bioavailable Peptides: A major goal in peptide drug development is oral administration. N-methylation is a proven strategy to increase metabolic stability and membrane permeability, which are prerequisites for oral bioavailability. researchgate.netlifetein.comresearchgate.net Systematically incorporating residues like N-Me-Aib could pave the way for a new generation of oral peptide therapeutics.

Creation of "Smart" Biomaterials: The future of biomaterials involves creating environments that can dynamically interact with cells. Peptides containing N-Me-Aib can be designed to self-assemble into complex, stable architectures. acs.org These structures could be further engineered to respond to specific biological cues, releasing drugs or guiding cell behavior in a controlled manner.

Complex Hybrid Molecules: The combination of N-methylation and Aib incorporation with other techniques like hydrocarbon stapling, cyclization, and bioconjugation will allow for the creation of highly complex and potent molecules. mdpi.comtheses.fr For example, a stapled peptide containing N-Me-Aib could be conjugated to a homing domain to target a specific tissue, resulting in a highly stable, cell-permeable, and targeted therapeutic.

In essence, the future direction is a move away from single modifications and toward a holistic, rational design approach where building blocks like this compound are used to construct peptides with multiple, pre-programmed advantages.

Q & A

Q. What is the role of Fmoc-N-Me-Aib-OH in solid-phase peptide synthesis (SPPS)?

this compound is a specialized amino acid derivative used in Fmoc-based SPPS. The Fmoc (9-fluorenylmethyloxycarbonyl) group acts as a temporary α-amino protecting group, removable under mild basic conditions (e.g., piperidine). The N-methylation and α,α-disubstituted structure of Aib (aminoisobutyric acid) introduce conformational constraints, promoting helical secondary structures in peptides. This modification enhances metabolic stability and reduces enzymatic degradation in bioactive peptide design .

Q. How should this compound be stored and handled to ensure stability?

Store the compound at -20°C in a tightly sealed container under inert gas (e.g., argon) to prevent moisture absorption and oxidation. For long-term storage (>6 months), -80°C is recommended. Avoid repeated freeze-thaw cycles, as this may degrade the Fmoc group. Handle in a fume hood using gloves and protective eyewear to minimize inhalation or contact with dust .

Q. What solvents are optimal for dissolving this compound?

The compound is typically dissolved in DMSO or DMF for SPPS applications. For analytical purposes, use polar aprotic solvents like acetonitrile or methanol. If solubility is low, gently heat the solution to 37°C and sonicate for 10–15 minutes. Prepare stock solutions fresh or aliquot to avoid hydrolysis of the Fmoc group .

Q. Which analytical methods are used to characterize this compound purity and identity?

- HPLC : Reverse-phase chromatography (C18 column) with UV detection at 265 nm (Fmoc absorbance) to assess purity (>96% by area normalization) .

- Mass Spectrometry (MS) : Confirm molecular weight (339.39 g/mol) via ESI-MS or MALDI-TOF .

- NMR : Verify structural integrity using H and C NMR, focusing on the Fmoc aromatic protons (δ 7.3–7.8 ppm) and N-methyl singlet (δ 2.8–3.1 ppm) .

Advanced Research Questions

Q. How can coupling efficiency of this compound be optimized in SPPS?

- Activators : Use HBTU/HOBt or PyBOP with DIEA (2–4 equivalents) to enhance activation of the sterically hindered N-methylated residue .

- Double Coupling : Perform two sequential couplings (20–30 minutes each) to overcome low reactivity due to N-methylation.

- Monitoring : Employ Kaiser or chloranil tests to confirm complete coupling. If incomplete, switch to stronger activators like COMU .

Q. How does N-methylation of Aib influence peptide conformational stability?

N-methylation restricts backbone flexibility, favoring 310-helix or α-helix conformations. This is critical for designing peptidomimetics resistant to proteolysis. Validate structural impacts via:

Q. How to resolve discrepancies in purity assessments between HPLC and NMR?

Q. What orthogonal protection strategies are compatible with this compound?

Q. How to mitigate racemization during this compound incorporation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.